molecular formula C20H19Cl2FN6 B10915270 4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10915270
M. Wt: 433.3 g/mol
InChI Key: BVEUUTZDKWLHLQ-UHFFFAOYSA-N
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Description

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple pyrazole rings and halogen substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multi-step reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halogenated organic compounds under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole lies in its multi-ring structure and the presence of multiple halogen substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19Cl2FN6

Molecular Weight

433.3 g/mol

IUPAC Name

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C20H19Cl2FN6/c1-11-15(9-27(3)24-11)19-18(22)20(16-10-28(4)25-12(16)2)29(26-19)8-13-5-6-14(23)7-17(13)21/h5-7,9-10H,8H2,1-4H3

InChI Key

BVEUUTZDKWLHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CN(N=C4C)C)Cl)C

Origin of Product

United States

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